Ethyl 2-(4-chloro-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate
CAS No.: 294668-31-8
Cat. No.: VC21413714
Molecular Formula: C20H15ClN2O5S
Molecular Weight: 430.9g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 294668-31-8 |
|---|---|
| Molecular Formula | C20H15ClN2O5S |
| Molecular Weight | 430.9g/mol |
| IUPAC Name | ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4-phenylthiophene-3-carboxylate |
| Standard InChI | InChI=1S/C20H15ClN2O5S/c1-2-28-20(25)17-14(12-6-4-3-5-7-12)11-29-19(17)22-18(24)13-8-9-15(21)16(10-13)23(26)27/h3-11H,2H2,1H3,(H,22,24) |
| Standard InChI Key | LOMBGYOEFXRANV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
| Canonical SMILES | CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Introduction
Structural Characteristics and Physical Properties
Ethyl 2-(4-chloro-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate is a complex organic compound belonging to the thiophene derivative class. The molecule contains several key functional groups including a thiophene ring, a phenyl substituent, a nitrobenzamido group, and an ethyl carboxylate moiety. These structural features contribute to its unique chemical properties and potential biological activities. The presence of the thiophene heterocycle is particularly significant as it serves as a bioisostere for benzene in many pharmacologically active compounds, often improving drug-like properties.
The physical and chemical properties of ethyl 2-(4-chloro-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate are summarized in Table 1.
| Property | Value |
|---|---|
| CAS Number | 294668-31-8 |
| Molecular Formula | C₂₀H₁₅ClN₂O₅S |
| Molecular Weight | 430.9 g/mol |
| IUPAC Name | ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4-phenylthiophene-3-carboxylate |
| SMILES | CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)Cl)N+[O-] |
| Standard InChI | InChI=1S/C20H15ClN2O5S/c1-2-28-20(25)17-14(12-6-4-3-5-7-12)11-29-19(17)22-18(24)13-8-9-15(21)16(10-13)23(26)27/h3-11H,2H2,1H3,(H,22,24) |
| Standard InChIKey | LOMBGYOEFXRANV-UHFFFAOYSA-N |
| Physical State | Solid |
The compound exhibits a molecular structure with a central thiophene ring substituted at the 2-position with a 4-chloro-3-nitrobenzamido group, at the 3-position with an ethyl carboxylate moiety, and at the 4-position with a phenyl group. This structural arrangement contributes to the compound's lipophilicity and potential interactions with biological targets.
Synthesis and Preparation Methods
| Compound | S. aureus (MIC μg/ml) | E. coli (MIC μg/ml) | B. subtilis (MIC μg/ml) | P. aeruginosa (MIC μg/ml) | C. albicans (MIC μg/ml) |
|---|---|---|---|---|---|
| 2-Aminothiophene derivatives | 0.313 | 0.625 | 0.625 | 0.313 | 0.313 |
| Standard antimicrobials | 0.625 | 0.625 | 0.625 | 0.625 | 0.625 |
Antioxidant Properties
Thiophene derivatives with similar structural features have shown notable antioxidant activities. The presence of electron-withdrawing groups such as nitro and chloro substituents can influence the compound's ability to scavenge free radicals. Studies on related thiophene compounds have demonstrated significant antioxidant activity in DPPH and nitric oxide free radical scavenging assays .
Spectroscopic Characterization
Spectroscopic techniques are essential for the characterization and structural confirmation of ethyl 2-(4-chloro-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate. The following spectroscopic methods are commonly employed for the analysis of thiophene derivatives:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the structural arrangement of atoms in the molecule. For ethyl 2-(4-chloro-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate, characteristic signals would be expected for:
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The thiophene proton (singlet at approximately δ 7.5-8.0 ppm)
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Aromatic protons from the phenyl and benzamido groups (complex multiplets in the region δ 7.0-8.5 ppm)
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Ethyl carboxylate protons (quartet at approximately δ 4.2-4.4 ppm for -CH₂- and triplet at δ 1.2-1.4 ppm for -CH₃)
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Amide proton (broad singlet at approximately δ 9.0-10.0 ppm)
Mass Spectrometry (MS)
Mass spectrometry can confirm the molecular weight of the compound and provide information about its fragmentation pattern. The molecular ion peak for ethyl 2-(4-chloro-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate would be expected at m/z 430.9, corresponding to its molecular weight.
Infrared (IR) Spectroscopy
IR spectroscopy can identify the functional groups present in the molecule. Key absorption bands for ethyl 2-(4-chloro-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate would include:
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N-H stretching of the amide (approximately 3300-3400 cm⁻¹)
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C=O stretching of the amide and ester (approximately 1650-1750 cm⁻¹)
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NO₂ stretching (approximately 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹)
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C-S stretching of the thiophene ring (approximately 600-700 cm⁻¹)
Comparison with Structurally Related Thiophene Derivatives
Comparing ethyl 2-(4-chloro-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate with structurally related thiophene derivatives can provide insights into structure-activity relationships and potential applications. Table 3 presents a comparison of key structural features and properties of related compounds.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| Ethyl 2-(4-chloro-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate | C₂₀H₁₅ClN₂O₅S | 430.9 | Reference compound |
| Ethyl 2-(4-chloro-3-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | C₁₉H₁₉ClN₂O₅S | 422.89 | Contains a fused cycloheptane ring instead of a phenyl group at position 4 |
| Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate | C₁₅H₁₄ClNO₃S | 323.79 | Contains a simpler chloroacetamido group instead of 4-chloro-3-nitrobenzamido |
| Ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate | C₁₃H₁₂N₂O₄S | 292.31 | Contains an amino group at position 2 and a 3-nitrophenyl group at position 4 |
| Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate | C₁₃H₁₂N₂O₄S | 292.31 | Contains an amino group at position 2 and a 4-nitrophenyl group at position 4 |
The structural differences among these compounds can significantly influence their physicochemical properties and biological activities. For instance:
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The substitution pattern of the nitro group on the benzamido moiety can affect the electron distribution and reactivity of the molecule.
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The presence of a free amino group at position 2 (as in ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate) versus a benzamido group can influence hydrogen bonding capabilities and interactions with biological targets.
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The nature of the substituent at position 4 (phenyl versus other groups) can impact lipophilicity and binding affinities.
These structure-activity relationships can guide the rational design of new thiophene derivatives with enhanced properties for specific applications.
Computational Studies and Structure-Activity Relationship
Computational studies including density functional theory (DFT) calculations can provide valuable insights into the electronic structure and reactivity of ethyl 2-(4-chloro-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate. Such studies can help elucidate structure-activity relationships and guide the rational design of related compounds with enhanced properties.
Molecular Docking Studies
Molecular docking studies can predict the binding modes and affinities of ethyl 2-(4-chloro-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate with potential biological targets. Similar thiophene derivatives have been subjected to molecular docking studies to investigate their interactions with various proteins, providing a framework for understanding the potential biological activities of this compound .
Quantum Chemical Calculations
Quantum chemical calculations can reveal important electronic properties of the molecule, including:
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Frontier molecular orbital (FMO) energies (HOMO and LUMO)
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Electrostatic potential maps
-
Charge distribution
-
Bond parameters
These properties can help explain the reactivity and biological activity of the compound and guide the design of structural analogs with improved properties.
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